Cas no 90259-27-1 (2-Fluoro-6-methylbenzoic acid)

2-Fluoro-6-methylbenzoic acid is a fluorinated aromatic carboxylic acid derivative, characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the benzoic acid scaffold. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structural features, including the electron-withdrawing fluorine and the sterically influencing methyl group, enhance its reactivity in coupling reactions and functional group transformations. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its precise substitution pattern makes it valuable for designing targeted molecules with specific electronic and steric properties.
2-Fluoro-6-methylbenzoic acid structure
2-Fluoro-6-methylbenzoic acid structure
Product Name:2-Fluoro-6-methylbenzoic acid
CAS No:90259-27-1
MF:C8H7FO2
MW:154.138386011124
MDL:MFCD06658162
CID:61385
PubChem ID:13478132
Update Time:2025-05-24

2-Fluoro-6-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-6-methylbenzoic acid
    • C8H7FO2
    • 6-fluoro-2-methylbenzoic acid
    • 2-Fluoro-6-methylbenzoicacid
    • Benzoic acid, 2-fluoro-6-methyl-
    • 2-fluoro-6-methyl-benzoic acid
    • PubChem1331
    • KSC494K9P
    • 2-Methyl-6-fluorobenzoic acid
    • 6-FLUORO-O-TOLUIC ACID
    • Benzoic acid,2-fluoro-6-methyl-
    • WELNSIYTQJSNRP-UHFFFAOYSA-N
    • 2-CARBOXY-3-FLUOROTOLUENE
    • WT158
    • SBB062993
    • CL8048
    • LF10845
    • CM12763
    • AS00945
    • 2-(A
    • 2-Fluoro-6-methylbenzoic acid (ACI)
    • DTXSID00541786
    • 2-fluoro-6-methylbenzoic acid, AldrichCPR
    • AC-3218
    • Z600584284
    • MFCD06658162
    • CS-W004739
    • EN300-88858
    • J-509497
    • DB-005245
    • SCHEMBL544028
    • AKOS005258704
    • SY004929
    • FS-2195
    • 90259-27-1
    • MDL: MFCD06658162
    • Inchi: 1S/C8H7FO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)
    • InChI Key: WELNSIYTQJSNRP-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=CC=CC=1F)O

Computed Properties

  • Exact Mass: 154.04300
  • Monoisotopic Mass: 154.04300762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 124-128°C
  • Boiling Point: 257.7°C at 760 mmHg
  • Flash Point: 109.7±21.8 °C
  • Refractive Index: 1.533
  • PSA: 37.30000
  • LogP: 1.83230
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-Fluoro-6-methylbenzoic acid Security Information

2-Fluoro-6-methylbenzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Fluoro-6-methylbenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Iron(III) acetylacetonate ,  Benzenamine, 4-[bis[2-(diphenylphosphino)phenyl]phosphino]-N,N-dimethyl- Solvents: Toluene ,  Tetrahydrofuran ,  1,2-Dimethoxyethane ;  rt; 5 min, rt
1.2 Reagents: 2,3-Dichlorobutane ;  24 h, 70 °C; 70 °C → rt
1.3 Solvents: Methanol ,  Ethyl acetate ;  rt
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  acidified, rt
Reference
Iron-Catalyzed Ortho C-H Methylation of Aromatics Bearing a Simple Carbonyl Group with Methylaluminum and Tridentate Phosphine Ligand
Shang, Rui; Ilies, Laurean; Nakamura, Eiichi, Journal of the American Chemical Society, 2016, 138(32), 10132-10135

Production Method 2

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Dipotassium phosphate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, 60 °C
Reference
Iridium-catalyzed C-H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations
Weis, Erik ; Hayes, Martin A. ; Johansson, Magnus J.; Martin-Matute, Belen, iScience, 2021, 24(5),

Production Method 3

Reaction Conditions
1.1 Reagents: Methyl iodide ;  15 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  15 h, reflux
Reference
N-Aroyl-l-Phenylalanine Derivatives as VCAM/VLA-4 Antagonists
Sidduri, Achyutharao; Tilley, Jefferson W.; Lou, Jian Ping; Chen, Li; Kaplan, Gerry; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2479-2482

2-Fluoro-6-methylbenzoic acid Raw materials

2-Fluoro-6-methylbenzoic acid Preparation Products

2-Fluoro-6-methylbenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:90259-27-1)2-Fluoro-6-methylbenzoic acid
Order Number:A10775
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:02
Price ($):284.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-6-methylbenzoic acid

2-Fluoro-6-methylbenzoic acid (CAS No. 90259-27-1): A Comprehensive Overview

2-Fluoro-6-methylbenzoic acid, also known by its CAS registry number 90259-27-1, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a methyl group at the 6-position of the benzene ring. The unique substitution pattern of this molecule imparts it with distinct chemical and physical properties, making it a valuable compound for various applications.

The synthesis of 2-fluoro-6-methylbenzoic acid typically involves multi-step organic reactions, often starting from fluorobenzene derivatives or through directed fluorination methods. Recent advancements in catalytic processes have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that yield this compound with high yields.

One of the most notable applications of 2-fluoro-6-methylbenzoic acid is in the pharmaceutical industry. Its structure makes it a promising candidate for drug development, particularly in the design of bioactive molecules targeting specific receptors or enzymes. Fluorine substitution is known to enhance lipophilicity and improve drug absorption profiles, while the methyl group at the 6-position contributes to steric effects that can modulate biological activity. Recent studies have demonstrated its potential as a lead compound in anti-inflammatory and anticancer drug discovery programs.

In addition to its pharmacological applications, 2-fluoro-6-methylbenzoic acid has found utility in materials science. Its ability to form stable crystalline structures makes it a candidate for organic semiconductors and nonlinear optical materials. Researchers have investigated its self-assembling properties under various conditions, revealing potential applications in nanotechnology and optoelectronics.

The physical properties of 2-fluoro-6-methylbenzoic acid are well-documented. It exists as a white crystalline solid with a melting point of approximately 185°C. Its solubility in common solvents such as water and ethanol is moderate, which facilitates its handling in laboratory settings. The compound exhibits weak acidity due to the presence of the carboxylic acid group, with a pKa value around 4.5.

From an environmental perspective, 2-fluoro-6-methylbenzoic acid has been evaluated for its biodegradability and toxicity. Studies indicate that it undergoes slow microbial degradation under aerobic conditions, suggesting potential environmental concerns if released into ecosystems. Regulatory agencies have implemented guidelines to minimize its impact on aquatic life and soil health.

Recent research has also explored the use of 2-fluoro-6-methylbenzoic acid as an intermediate in the synthesis of more complex molecules. For example, it has been employed as a building block for constructing heterocyclic compounds with potential applications in agrochemicals and industrial catalysts. The versatility of this compound lies in its ability to undergo various functional group transformations, such as esterification, amidation, and nucleophilic aromatic substitution.

In conclusion, 2-fluoro-6-methylbenzoic acid (CAS No. 90259-27-1) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with advancements in synthetic methodologies and application-oriented research, positions it as an important molecule in contemporary chemistry. As ongoing studies continue to uncover new potentials for this compound, its role in scientific innovation is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:90259-27-1)2-Fluoro-6-methylbenzoic acid
A10775
Purity:99%
Quantity:100g
Price ($):284.0
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